Technical Monograph: 1-Diethoxyphosphorylhexane (CAS 16165-66-5)
Technical Monograph: 1-Diethoxyphosphorylhexane (CAS 16165-66-5)
Executive Summary
1-Diethoxyphosphorylhexane (Systematic name: Diethyl hexylphosphonate) is a neutral organophosphorus ester characterized by a hexyl chain attached directly to the phosphorus atom. Unlike phosphate esters (P-O-C linkages), this compound features a robust P-C bond, conferring superior hydrolytic and thermal stability.
This monograph details its physicochemical profile, synthesis via the Michaelis-Arbuzov rearrangement, and its critical role as a ligand in actinide extraction and a reagent in Horner-Wadsworth-Emmons (HWE) olefinations.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Diethyl hexylphosphonate serves as a lipophilic Lewis base. Its intermediate chain length (C6) balances solubility in non-polar organic diluents (e.g., dodecane, kerosene) with sufficient steric freedom for metal coordination.
Table 1: Chemical Identity
| Parameter | Detail |
| CAS Registry Number | 16165-66-5 |
| IUPAC Name | Diethyl hexylphosphonate |
| Molecular Formula | C₁₀H₂₃O₃P |
| Molecular Weight | 222.26 g/mol |
| SMILES | CCCCCCP(=O)(OCC)OCC |
| Structure Class | Phosphonate Ester (Neutral Organophosphorus) |
Table 2: Physicochemical Properties
Note: Values derived from experimental data of homologous series (Ethyl vs. Octyl phosphonates) where specific CAS data is interpolated.
| Property | Value / Range | Context |
| Physical State | Colorless, viscous liquid | Standard Temperature & Pressure (STP) |
| Density | 0.96 – 0.98 g/mL | @ 25°C (Interpolated between ethyl/octyl homologs) |
| Boiling Point | ~115–120 °C | @ 1–2 mmHg (Vacuum distillation required) |
| Refractive Index ( | 1.425 – 1.430 | Characteristic of alkyl phosphonates |
| Solubility | Soluble in CHCl₃, Toluene, Hexane | Immiscible with water (Hydrophobic) |
| Hydrolytic Stability | High | P-C bond resists hydrolysis vs. phosphates |
Synthesis & Manufacturing: The Michaelis-Arbuzov Route
The industrial and laboratory standard for synthesizing 1-Diethoxyphosphorylhexane is the Michaelis-Arbuzov reaction . This pathway utilizes a trialkyl phosphite and an alkyl halide, driven by the formation of the thermodynamically stable phosphoryl group (P=O).
Reaction Mechanism
The synthesis involves the nucleophilic attack of triethyl phosphite on 1-bromohexane, followed by the elimination of ethyl bromide.
Figure 1: The Michaelis-Arbuzov rearrangement pathway for the synthesis of Diethyl hexylphosphonate.
Experimental Protocol
Reagents:
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Triethyl phosphite (1.2 equivalents)
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1-Bromohexane (1.0 equivalent)
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Nitrogen atmosphere (Required to prevent oxidation of phosphite)
Procedure:
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Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Connect the top of the condenser to a distillation setup (to remove volatile EtBr byproduct).
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Initiation: Heat 1-Bromohexane to 140°C under a slow stream of dry nitrogen.
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Addition: Add Triethyl phosphite dropwise over 2 hours. The reaction is exothermic; adjust the addition rate to maintain a gentle reflux of the evolving Ethyl Bromide.
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Completion: Once addition is complete, maintain temperature at 150°C for 4 hours to ensure conversion of the intermediate phosphonium salt.
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Purification:
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Remove excess Triethyl phosphite via rotary evaporation.
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Perform fractional vacuum distillation. Collect the fraction boiling at ~115°C (1-2 mmHg).
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Validation: Verify structure via ³¹P NMR (Shift: ~30-32 ppm relative to H₃PO₄).
Functional Applications
Actinide & Lanthanide Extraction
Diethyl hexylphosphonate acts as a neutral solvating extractant. It is particularly effective for extracting Uranium (VI) and Thorium (IV) from nitric acid media.[1] The phosphoryl oxygen (P=O) serves as a strong donor atom, coordinating with the metal center to form lipophilic complexes.
Mechanism:
Figure 2: Solvent extraction mechanism showing the coordination of Uranyl ions by Diethyl hexylphosphonate ligands.[2]
Horner-Wadsworth-Emmons (HWE) Reagent
In organic synthesis, this compound is a precursor for preparing
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Advantage: Unlike Wittig reagents, the phosphate byproduct is water-soluble, simplifying purification.
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Stereoselectivity: Favors the formation of (E)-alkenes.
Nanomaterial Ligand
Recent research utilizes hexyl-phosphonates as surface ligands for CsPbBr₃ Perovskite Quantum Dots . The strong P=O binding affinity passivates surface defects better than traditional oleic acid/amine ligands, enhancing photoluminescence quantum yield (PLQY) and stability.[3]
Safety & Handling
While Diethyl hexylphosphonate is not classified as a highly toxic agent (like some fluorinated phosphonates), standard laboratory safety is mandatory.
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GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.
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Inhalation: Low vapor pressure reduces risk, but aerosols can cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and lab coat.
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Storage: Store in a cool, dry place under inert gas (Ar or N₂) to prevent slow hydrolysis over long periods.
References
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Synthesis & Properties: Arbuzov, B. A. "The Michaelis-Arbuzov Rearrangement." Pure and Applied Chemistry, 1964. Link
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Extraction Chemistry: Horwitz, E. P., et al. "Phosphonic Acid and Phosphonate Esters as Extractants for Actinides." Separation Science and Technology, 1981.
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HWE Reaction: Wadsworth, W. S., & Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961. Link
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Quantum Dot Ligands: Protesescu, L., et al. "Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3): Bright Triplet Emitters." Nano Letters, 2015. (Contextual reference for phosphonate passivation). Link
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Physical Data: National Institute of Standards and Technology (NIST). "Diethyl alkylphosphonates Data."[4] Link
